Silicon

Catalog No.
S627864
CAS No.
7440-21-3
M.F
Si
M. Wt
28.085 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon

CAS Number

7440-21-3

Product Name

Silicon

IUPAC Name

silicon

Molecular Formula

Si

Molecular Weight

28.085 g/mol

InChI

InChI=1S/Si

InChI Key

XUIMIQQOPSSXEZ-UHFFFAOYSA-N

SMILES

[Si]

Solubility

Insoluble (NIOSH, 2024)
Soluble in a mixture of nitric and hydrofluoric acids and in alkalis; insoluble in nitric and hydrochloric acid
Soluble in molten alkali oxides; practically insoluble in water
Silicon and germanium are isomorphous and thus mutually soluble in all proportions; molten silicon is immiscible in both molten tin and molten lead.
Solubility in water: none
Insoluble

Synonyms

Silicon, Silicon 28, Silicon-28

Canonical SMILES

[Si]

Silicon's role in scientific research is deeply intertwined with the development of microelectronics, the miniaturization of electronic circuits onto integrated circuits (ICs) also known as microchips . These integrated circuits contain billions of transistors, each consisting of doped silicon regions, forming the building blocks of modern computers, smartphones, and countless other electronic devices. The ability to fabricate complex and miniaturized silicon circuits has revolutionized various scientific fields, enabling advancements in:

  • Microfluidics: Silicon microfabrication techniques allow for the creation of miniaturized fluid channels and chambers, used for studying biological and chemical processes at the microscale .
  • Microarrays: Silicon-based microarrays are used in various biotechnologies, such as gene expression analysis, protein interaction studies, and drug discovery .
  • Microsensors: Silicon microfabrication enables the development of highly sensitive and miniaturized sensors for diverse applications, including pressure sensors, chemical sensors, and biosensors .

Silicon in Energy Research

Beyond microelectronics, silicon plays a vital role in research related to renewable energy technologies:

  • Solar Cells: Crystalline silicon is the dominant material used in commercially available solar cells due to its efficiency in converting sunlight into electricity . Research focuses on improving the efficiency and cost-effectiveness of silicon solar cells.
  • Lithium-ion Batteries: Silicon is being explored as an alternative anode material for lithium-ion batteries due to its high theoretical capacity for lithium storage, potentially leading to batteries with longer range and faster charging capabilities .

Silicon in Biomedical Research

Emerging research investigates the potential applications of silicon in various biomedical fields:

  • Drug Delivery: Silicon-based nanoparticles are being explored for targeted drug delivery, aiming to deliver drugs directly to specific cells or tissues, reducing side effects and improving treatment efficacy .
  • Biomaterials: Silicon-based materials are being investigated for use in implants and prosthetics due to their biocompatibility, mechanical properties, and potential for controlled drug release .

Silicon is a chemical element with the symbol Si and atomic number 14. It is classified as a metalloid, exhibiting properties of both metals and non-metals. Silicon appears as a hard, brittle crystalline solid with a blue-grey metallic luster. It is primarily found in nature as silicon dioxide and silicate minerals, making it the second most abundant element in the Earth's crust after oxygen. Silicon's atomic structure features four valence electrons, allowing it to form various compounds and exhibit versatile chemical behavior, particularly in semiconductor technology .

  • Elemental silicon is generally non-toxic [].
  • Silicon dust can cause respiratory irritation with prolonged exposure [].

Silicon exhibits a range of chemical reactivity depending on conditions:

  • Reactivity with Halogens: Silicon reacts readily with halogens to form silicon halides (SiX₄), where X can be fluorine, chlorine, bromine, or iodine. These reactions typically occur at elevated temperatures .
  • Formation of Silicates: Silicon forms silicates by bonding with oxygen in tetrahedral configurations (SiO₄) that link to create complex structures. This property is fundamental in the formation of minerals .
  • Combustion: At high temperatures, silicon reacts vigorously with oxygen to produce silicon dioxide (SiO₂), forming a protective oxide layer that inhibits further reactions .
  • Reactions with Metals: Silicon can react with metals to form silicides, which are important in various industrial applications .

Silicon plays a crucial role in biological systems, particularly in plants. It is essential for the structural integrity of cell walls and contributes to disease resistance and stress tolerance. Silicon is absorbed by plants primarily as silicic acid (Si(OH)₄) and is found in phytoliths—silica bodies that persist in plant tissues even after decomposition. While its role in animal biology remains less clear, some studies suggest potential benefits for bone health and connective tissue maintenance .

Silicon can be synthesized through several methods:

  • Reduction of Silica: The most common industrial method involves reducing silica (SiO₂) with carbon in an electric arc furnace at temperatures exceeding 2000 °C. This process yields metallurgical-grade silicon, which requires further purification for electronic applications .
  • Chemical Vapor Deposition: In semiconductor manufacturing, silicon is often produced via chemical vapor deposition techniques using silane (SiH₄) or other silicon-containing gases to deposit thin films on substrates .
  • Hydrolysis of Silicon Halides: Silicon can also be synthesized by hydrolyzing silicon halides like silicon tetrachloride (SiCl₄), yielding pure silicon through subsequent reduction processes .

Silicon has diverse applications across various industries:

  • Semiconductors: Silicon is the backbone of modern electronics, used extensively in transistors, diodes, and integrated circuits due to its favorable electrical properties .
  • Solar Cells: Photovoltaic cells often utilize crystalline silicon for converting solar energy into electricity, making it a key material in renewable energy technologies .
  • Construction Materials: Silica is a major component of concrete and glass production, while silicon compounds are used in ceramics and abrasives .
  • Silicones: These synthetic polymers derived from silicon have applications ranging from lubricants and sealants to medical devices due to their thermal stability and chemical resistance .

Research into the interactions of silicon compounds with other materials has revealed significant insights:

  • Biocompatibility: Studies have shown that certain silicon compounds exhibit biocompatibility, making them suitable for medical implants and devices.
  • Soil Chemistry: Interaction studies indicate that silicon enhances nutrient availability and uptake in plants when applied to soil, promoting growth and resilience against pathogens.
  • Nanomaterials: Silicon nanoparticles are being explored for their potential applications in drug delivery systems due to their unique surface properties and reactivity .

Silicon shares similarities with several other elements and compounds within its group but retains unique characteristics:

CompoundChemical FormulaKey Characteristics
CarbonCForms strong covalent bonds; basis of organic life.
GermaniumGeSimilar semiconductor properties; less abundant.
TinSnUsed in alloys; lower melting point than silicon.
LeadPbHeavier metal; used in batteries; toxic properties.
Silicon CarbideSiCExtremely hard material; used as an abrasive.
SilanesSiH₄Volatile compounds used in chemical synthesis.

Silicon's unique ability to form stable covalent bonds while retaining semiconductor properties distinguishes it from these similar compounds. Its role as a fundamental building block in both organic and inorganic chemistry further emphasizes its significance across multiple disciplines .

Unit Cell Geometry and Bonding Angles

Silicon adopts the diamond cubic crystal structure, which represents one of the most fundamental crystalline arrangements in semiconductor materials [1] [2]. The structure consists of a face-centered cubic lattice with a two-atom basis, where each silicon atom is covalently bonded to four neighboring silicon atoms in a tetrahedral coordination [3] [7]. The lattice parameter of silicon is 5.431 Angstroms at room temperature, which defines the edge length of the cubic unit cell [31] [36].

The tetrahedral bonding arrangement results in a bond angle of 109.5 degrees between adjacent covalent bonds [4] [21]. This angle is characteristic of perfect tetrahedral geometry and arises from the sp³ hybridization of silicon atoms [7]. The nearest neighbor distance between bonded silicon atoms is 2.35 Angstroms, which corresponds to the silicon-silicon bond length [1] [33]. Each unit cell contains eight silicon atoms: one atom at each of the eight corners (contributing 1/8 atom each), six atoms at the face centers (contributing 1/2 atom each), and four atoms located at positions displaced by one-quarter of the unit cell dimension along each axis [4] [36].

The following table summarizes the key geometric parameters of the silicon diamond cubic structure:

ParameterValueUnitReference
Lattice Parameter (a)5.431ÅExperimental [31]
Unit Cell Volume160.2ųCalculated from a³
Nearest Neighbor Distance2.35ÅExperimental [1] [33]
Tetrahedral Bond Angle109.5°Tetrahedral geometry [21]
Number of Atoms per Unit Cell8atomsDiamond cubic structure [36]
Atomic Mass (Silicon)28.086amuAtomic weight
Calculated Density2.34g/cm³From unit cell data [36]
Experimental Density2.33g/cm³Measured [36]

Space Group (Fd3m) and Atomic Packing Factor

The diamond cubic structure of silicon belongs to the space group Fd-3m, which corresponds to space group number 227 in the International Tables for Crystallography [2] [20]. This space group designation indicates a face-centered cubic Bravais lattice with diamond glide plane symmetries [2]. The point group symmetry is Oh, representing the full octahedral symmetry group with 48 total symmetry operations [9].

The atomic packing factor for the diamond cubic structure is significantly lower than that of close-packed structures [2] [17]. The packing factor is calculated as π√3/16, which equals approximately 0.340 [2] [19]. This relatively low packing factor indicates that the diamond cubic structure contains substantial void space, which is a consequence of the directional covalent bonding that constrains atoms to specific tetrahedral positions rather than allowing close packing [19].

The relationship between the atomic radius and lattice parameter in the diamond cubic structure is given by r = √3a/8, where r is the atomic radius and a is the lattice parameter [19]. This geometric relationship ensures that atoms touch along the body diagonal of the tetrahedral arrangement within the unit cell [17].

The following table presents the space group and symmetry properties:

PropertyValueDescription
Space Group SymbolFd-3mFace-centered cubic with diamond glide [2]
Space Group Number227International Tables designation [20]
Crystal SystemCubicHighest symmetry system
Bravais LatticeFace-centered cubicFCC lattice with two-atom basis [2]
Point GroupOhFull octahedral symmetry [9]
Lattice TypeFCC with basisFCC decorated with motif
Symmetry Operations48Total symmetry operations [9]
Atomic Packing Factor0.340π√3/16 ≈ 0.340 [2] [19]

Comparison with Zincblende Structure

The zincblende structure represents the closest analog to the diamond cubic structure, with both sharing the same space group and geometric arrangement [6]. The fundamental difference lies in the atomic composition: while diamond cubic silicon contains only silicon atoms, the zincblende structure consists of two different atomic species, typically a cation and an anion such as zinc and sulfur in zinc sulfide [6].

Both structures are based on a face-centered cubic lattice with a two-atom basis [6]. In the zincblende structure, each atom is surrounded by four atoms of the opposite type in tetrahedral coordination, maintaining the same 109.5-degree bond angles as in the diamond structure [6]. The unit cell contains four formula units, with each species occupying one of the two interpenetrating face-centered cubic sublattices [6].

The key structural distinction is that in diamond cubic silicon, the two atoms in the basis are identical silicon atoms, while in zincblende, they are different atomic species [6]. This difference in atomic composition leads to different electronic properties: diamond cubic silicon exhibits semiconducting behavior with covalent bonding, while zincblende compounds often display more ionic character in their bonding [6].

The lattice parameter and atomic arrangements are otherwise geometrically equivalent, with both structures exhibiting the same coordination number of four and identical tetrahedral bond angles [6]. The zincblende structure is adopted by many important semiconductor compounds, including gallium arsenide, indium phosphide, and cadmium sulfide, making it a crucial reference structure for understanding semiconductor crystallography [2].

Brillouin Zone Analysis

Truncated Octahedral Geometry

The first Brillouin zone of silicon exhibits a truncated octahedral geometry, which is characteristic of face-centered cubic crystal systems [9] [11]. This three-dimensional polyhedron can be visualized as consisting of eight hexagonal faces and six square faces [11]. The hexagonal faces are positioned halfway between the zone center and the lattice points at the corners of the reciprocal lattice, while the square faces are located halfway to the lattice points in the centers of adjacent cells [9].

The truncated octahedral shape arises from the geometric constraints imposed by the face-centered cubic Bravais lattice in reciprocal space [10]. The Brillouin zone represents the Wigner-Seitz cell of the reciprocal lattice, defined as the region of k-space that is closer to the origin than to any other reciprocal lattice point [10] [12]. The boundaries of this zone are determined by the perpendicular bisecting planes of the vectors connecting the origin to the nearest reciprocal lattice points [12].

The volume of the first Brillouin zone is inversely proportional to the volume of the real-space unit cell [12]. For silicon with its diamond cubic structure, the Brillouin zone volume is (2π)³/V, where V is the unit cell volume [12]. The high symmetry of the truncated octahedral geometry reflects the underlying cubic symmetry of the crystal structure and plays a crucial role in determining the electronic band structure properties [11].

Key Symmetry Points (Γ, X, L, K, W)

The Brillouin zone of silicon contains several high-symmetry points that are crucial for understanding its electronic band structure [9] [11] [16]. These points are designated by Greek letters for interior points and Latin letters for boundary points, following standard crystallographic convention [16].

The Γ point represents the zone center at coordinates (0, 0, 0) in units of 2π/a [9] [11]. This point corresponds to k = 0 and is invariant under all symmetry operations of the crystal [16]. The Γ point is particularly important as it represents the long-wavelength limit of electronic states and often corresponds to extrema in the band structure [13].

The X point is located at the center of the square faces of the Brillouin zone at coordinates (0, 0, 1) in units of 2π/a [9] [11]. In silicon, the conduction band minima are located near the X points, specifically at about 85% of the distance from Γ to X along the directions [11]. This positioning makes the X points critical for understanding the electronic transport properties of silicon [13].

The L point is situated at the center of the hexagonal faces at coordinates (1/2, 1/2, 1/2) in units of 2π/a [9] [11]. The L point is significant because it often corresponds to valence band extrema in many semiconductors, although in silicon the valence band maximum occurs at the Γ point [12] [13].

Additional important symmetry points include the K point at (0, 1/2, 1/2), which lies at the edge shared by two hexagonal faces, and the W point at (0, 1/2, 1), located at the edge shared by hexagonal and square faces [9] [11]. These points, along with the symmetry directions connecting them, define the standard path used for plotting electronic band structures [13] [16].

The following table summarizes the high-symmetry points:

PointCoordinates (2π/a)LocationSignificance
Γ(0, 0, 0)Zone centerOrigin of k-space [9] [11]
X(0, 0, 1)Center of square faceConduction band minimum region [11]
L(1/2, 1/2, 1/2)Center of hexagonal faceValence band maximum [11]
K(0, 1/2, 1/2)Edge between hexagonal facesHigh symmetry edge [9]
W(0, 1/2, 1)Edge between hex and square facesHigh symmetry edge [9]

Surface Reconstruction and Electronic Properties

Relaxation and Reconstruction Phenomena

Silicon surfaces undergo significant structural modifications to minimize surface energy, leading to various reconstruction patterns depending on the crystallographic orientation [25] [29]. The most extensively studied surface is the Si(100) surface, which exhibits a characteristic 2×1 reconstruction through the formation of asymmetric dimers [25] [29]. This reconstruction occurs because the surface silicon atoms have unsatisfied dangling bonds that create high surface energy states [25].

The formation of surface dimers involves the pairing of adjacent surface silicon atoms, which reduces the number of dangling bonds by half [25]. Initially, these dimers are symmetric, but at lower temperatures they undergo asymmetric buckling where one atom of the dimer moves outward while the other moves inward [25] [29]. This buckling breaks the symmetry and further reduces the surface energy through charge transfer between the dimer atoms [24].

The Si(111) surface exhibits a more complex 7×7 reconstruction known as the dimer-adatom-stacking fault model [26]. This reconstruction involves a combination of dimers, adatoms, and stacking faults that create a complex surface unit cell containing 49 surface atoms [26]. The 7×7 reconstruction is stabilized by the formation of a two-dimensional metallic surface state that provides electronic screening [26].

Surface relaxation involves the displacement of atoms from their bulk-terminated positions without changing the surface periodicity [27]. Experimental measurements using X-ray standing wave techniques have shown that the outer layers of reconstructed silicon surfaces experience slight outward displacements of approximately 2% relative to the ideal bulk-terminated surface [27]. These displacements are accompanied by changes in bond lengths and angles that optimize the local electronic structure [15].

Surface Electronic Structure Modifications

The electronic structure of silicon surfaces differs significantly from that of the bulk due to the presence of surface states and band bending effects [23] [28]. Surface states arise from the incomplete coordination of surface atoms and the reconstruction-induced modifications to the local bonding environment [26]. These states typically appear within the bulk band gap and can dramatically alter the electronic properties of the surface region [15] [28].

Band bending occurs at semiconductor surfaces due to the formation of surface dipoles and the pinning of the Fermi level by surface states [23] [28]. The magnitude and direction of band bending depend on the surface termination and reconstruction pattern [28]. For silicon surfaces, band bending can extend several nanometers into the bulk, creating space charge regions that affect electronic transport properties [23].

The Si(100) 2×1 reconstructed surface exhibits surface states that are directly associated with the asymmetric dimer formation [24]. The buckling of the dimers creates filled and empty surface states that lie within the bulk band gap [24]. The filled states are primarily localized on the down atoms of the buckled dimers, while the empty states are associated with the up atoms [24].

Experimental studies using scanning tunneling spectroscopy have revealed that the surface electronic structure can be modified by external electric fields, such as those created by the scanning probe tip [24]. This tip-induced band bending phenomenon demonstrates the sensitivity of surface electronic states to local electrostatic perturbations [24]. The energy gap between surface states can vary from 0.7 to 1.2 electron volts depending on the tip-sample interaction [24].

The following table summarizes surface reconstruction properties:

SurfaceReconstructionStructureSurface Energy (J/m²)Electronic Properties
Si(100)2×1 asymmetric dimerBuckled dimers [25] [29]1.23Surface states in gap [24]
Si(111)7×7 DASDimer-adatom-stacking fault [26]1.28Metallic surface states [26]
Si(110)16×2π-bonded chains1.51Semiconducting surface

Physical Description

Silicon powder, amorphous appears as a dark brown powder. Insoluble in water and denser than water. Burns readily when exposed to heat or flames, and may be difficult to extinguish. Water may not be effective in extinguishing flames. Used to make computer microchips.
Other Solid; Dry Powder, Other Solid; Pellets or Large Crystals; Dry Powder
Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.]; [NIOSH]
STEEL-GREY CRYSTALS OR BLACK-TO-BROWN AMORPHOUS POWDER.
Black to gray, lustrous, needle-like crystals.
Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.]

Color/Form

Black to gray, lustrous, needle-like crystals or octahedral platelets (cubic system); amorphous form is dark brown powder

Exact Mass

27.976926534 g/mol

Monoisotopic Mass

27.976926534 g/mol

Boiling Point

4271 °F at 760 mmHg (NIOSH, 2024)
2355 °C
4271 °F

Heavy Atom Count

1

Density

2.33 at 77 °F (NIOSH, 2024) - Denser than water; will sink
2.33 g/cu cm at 25 °C/4 °C
Electron mobility at 300 K: 1500 sq cm/volt/sec; hole mobility at 300 K: 500 sq cm/volt/sec; intrinsic charge density at 300 K: 1.5x10+10; electron diffusion constant at 300 K: 38; hole diffusion constant at 300 K: 13; attacked by hydrofluoric or a mixture of hydrofluoric and nitric acids; burns in fluorine, chlorine
Critical volume: 232.6 cu cm/mol; atomic density: 5X10+22 atoms/cu cm; Knoop hardness: 950-1150; volume expansion on freezing: 9.5%
Density at melting pt = 2.30 g/cu cm (solid), 2.51 g/cu cm (liquid); Heat of evaporation = 385 kJ/mol; Surface tension at melting pt = 885 mJ/sq m
2.33 g/cm³
2.33 at 77 °F
(77 °F): 2.33

Melting Point

2570 °F (NIOSH, 2024)
1410 °C
Enthalpy of fusion at melting point: 50.21 kJ/mol
2570 °F

UNII

Z4152N8IUI

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 3144 of 3262 companies (only ~ 3.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
1 Pa at 1635 °C; 10 Pa at 1829 °C; 100 Pa at 2066 °C; 1 kPa at 2363 °C; 10 kPa at 2748 °C; 100 kPa at 3264 °C
0 mmHg (approx)

Pictograms

Flammable

Flammable

Impurities

Impurities: Boron, aluminum; garium; indium; germanium; tin; phosphorus; arsenic; antimony; copper; oxygen; sulfur; iron; tellurium

Other CAS

7440-21-3
7803-62-5

Absorption Distribution and Excretion

In 36 patients suffering from chronic renal failure (mean creatinine clearance 26 mL/min), serum silicon levels were significantly increased (mean 0.52 microgram/mL compared with 0.265 microgram/mL in normals; p less than 0.005). Urinary silicon excretion per 24 hr was significantly decreased (15.71 mg/24 hr compared with 21.4 mg/24 hr in normals; p less than 0.001). Fractional excretion of silicon (FESi) was significantly increased in chronic renal failure (p less than 0.001), with overall tubular secretion of silicon in 33% of patients. Urinary excretion of silicon was significantly related to urinary calcium excretion (p less than 0.0001) urinary magnesium excretion (p less than 0.0001) creatinine clearance (p less than 0.05) and sodium excretion (p less than 0.05). It is suggested that urinary silicon is in the form of orthosilicate, principally bound to calcium and magnesium; and that in chronic renal failure the increase in FESi, and the decrease in absorbed Si from the gastrointestinal tract, moderate the increase in plasma silicon levels and prevent excessive entry of silicon into the tissues.
The substance can be absorbed into the body by inhalation.

Wikipedia

Silicon

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Prepared industrially by carbon reduction of silica in an electric arc furnace. Purification by zone refining. Very pure silicon is obtained by decomposition of silicon tetrachloride. ... By thermal decomposition of a chlorosilane.
AMORPHOUS SILICON CAN BE PREPD AS BROWN POWDER WHICH CAN BE EASILY MELTED OR VAPORIZED. ... CZOCHRALSKI PROCESS COMMONLY USED TO PRODUCE SINGLE CRYSTALS ... FOR SOLID-STATE OR SEMICONDUCTOR DEVICES. HYPERPURE ... PREPD BY THERMAL DECOMP OF ULTRA-PURE TRICHLOROSILANE IN A HYDROGEN ATMOSPHERE & BY VACUUM ZONE FLOAT PROCESS.
Crystalline silicon is made commercially (96-98% pure) in an electric furnace by heating SiO2 with carbon, followed by zone refining. It can be purified to 99.7% by leaching. The ultrapure semiconductor grade (99.97%) is obtained by reduction of purified silicon tetrachloride or trichlorosilane with purified hydrogen; the silicon is deposited on hot filaments (800 °C) of tantalum or tungsten. In a one-step method, sodium fluorosilicate is reacted with sodium, the heat produced being sufficient to form silicon tetrafluoride; this, when reacted with sodium yields high-purity silicon and sodium fluoride. The process requires no heat except that produced by the original reaction.
To create silicon in a single-crystal state, we must first melt high-purity silicon. We then cause it to reform or solidify very slowly in contact with a single crystal "seed." The silicon adapts to the pattern of the single-crystal seed as it cools and gradually solidifies. ... This process is "growing" a new rod (often called a "boule") of single-crystal silicon out of molten silicon. Several different processes can be used to grow a boule of single-crystal silicon. The most established and dependable processes are the Czochralski (Cz)method and the float-zone (FZ) technique. In the Czochralski process, a seed crystal is dipped into a crucible of molten silicon and withdrawn slowly, pulling a cylindrical single crystal as the silicon crystallizes on the seed. In the float-zone process, a silicon rod is set atop a seed crystal and then lowered through an electromagnetic coil. The coil's magnetic field induces an electric field in the rod, heating and melting the interface between the rod and the seed. Single-crystal silicon forms at the interface, growing upward as the coils are slowly raised. Once the single-crystal rods are produced, by either the Cz or FZ method, they must be sliced or sawn to form thin wafers. ... The resulting thin wafers are then doped to produce the necessary electric field. They are then treated with a coating to reduce reflection, and coated with electrical contacts to form functioning PV cells.
For more Methods of Manufacturing (Complete) data for Silicon, Elemental (8 total), please visit the HSDB record page.

General Manufacturing Information

Plastics Product Manufacturing
Utilities
Wholesale and Retail Trade
Electrical Equipment, Appliance, and Component Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Construction
Rubber Product Manufacturing
Mining (except Oil and Gas) and support activities
Primary Metal Manufacturing
Fabricated Metal Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Industrial Gas Manufacturing
Plastics Material and Resin Manufacturing
Machinery Manufacturing
Silicon: ACTIVE
In single-crystal silicon, the molecular structure-which is the arrangement of atoms in the material-is uniform, because the entire structure is grown from the same crystal. This uniformity is ideal for transferring electrons efficiently through the material. To make an effective photovoltaic cell, however, silicon has to be "doped" with other elements to make it n-type and p-type.
Semicrystalline silicon consists of several smaller crystals or grains, which introduce boundaries. These boundaries impede the flow of electrons and encourage them to recombine with holes to reduce the power output of the solar cell. However, semicrystalline silicon is much less expensive to produce than single-crystalline silicon.
It is the second most abundant element (25% of the earth's crust) and is the most important semi-conducting element; it can form more compounds than any other element except carbon.
Demand for silicon metal comes primarily from the aluminum and chemical industries. U.S. chemical production decreased by 4.7% in 2008 compared with that in 2007.

Analytic Laboratory Methods

Method: EPA-ORD/EPA-OST IO-3.3; Procedure: X-ray fluorescence spectroscopy; Analyte: silicon; Matrix: air; Detection Limit: 8 nanogram/sq m.
Method: AOAC 965.07; Procedure: colorimetric method; Analyte: silicon; Matrix: liming materials (limestone, slag, marl, burnt lime, hydrated lime); Detection Limit: not provided.
NEW CHEMILUMINESCENCE METHODS FOR ENVIRONMENTAL ANALYSIS OF VOLATILIZED SILICON BY MOLECULAR EMISSION CAVITY ANALYSIS.
DETERMINATION OF SILICON IN ANIMAL FEED BY INDUCTIVELY COUPLED PLASMA EMISSION SPECTROMETRY.
For more Analytic Laboratory Methods (Complete) data for Silicon, Elemental (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

TECHNIQUE, BASED ON EXAM OF 2-3 DROPS OF BLOOD BY SCANNING ELECTRON MICROSCOPY & ENERGY-DISPERSIVE X-RAY ANALYSIS IS DESCRIBED FOR DETERMINING AMT OF SILICON WORKER HAS BEEN EXPOSED TO.
DETERMINATION OF SILICON IN BIOL MATRICES BY INDUCTIVELY COUPLED PLASMA EMISSION SPECTROMETRY. SUBSTRATES INCL BLOOD, URINE, & FECES.
Silicon in biologic tisues and fluids can be determined by the method of proton-induced X-ray emission. After the tissue digestion with nitric acid, a HCl-HNO3 mixture, or H2O2, a thin film of the digested sample is bombarded with protons from a Van de Graaf accelerator. Analysis time is 15 min using only a few milligrams of sample. Sensitivity is of the order of <1 ppm, silicon being at the upper limit because of its lower atomic weight.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away from strong oxidizers and other incompatible materials.

Dates

Modify: 2023-08-15

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